2-O-Methyl-4,7,8,9-tetra-O-acetyl-N-acetyl-alpha-D-neuraminic acid
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Overview
Description
2-O-Methyl-4,7,8,9-tetra-O-acetyl-N-acetyl-alpha-D-neuraminic acid is a versatile acetylated neuraminic acid derivative. It is often present as the terminal sugar of glycoproteins and plays a significant role in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-Methyl-4,7,8,9-tetra-O-acetyl-N-acetyl-alpha-D-neuraminic acid typically involves the acetylation of N-acetylneuraminic acid. The process includes the use of acetic anhydride and a base such as pyridine to achieve the acetylation at the 4, 7, 8, and 9 positions . The methylation at the 2-O position can be achieved using methyl iodide in the presence of a base like sodium hydride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-O-Methyl-4,7,8,9-tetra-O-acetyl-N-acetyl-alpha-D-neuraminic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetylated positions.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, methyl iodide, potassium permanganate, and sodium borohydride. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-O-Methyl-4,7,8,9-tetra-O-acetyl-N-acetyl-alpha-D-neuraminic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoproteins.
Biology: This compound is essential in studying cell surface interactions and signaling pathways.
Medicine: It has potential therapeutic applications in the development of antiviral and anticancer agents.
Industry: It is used in the production of biologically active compounds and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of 2-O-Methyl-4,7,8,9-tetra-O-acetyl-N-acetyl-alpha-D-neuraminic acid involves its interaction with specific molecular targets, such as enzymes and receptors on cell surfaces. It can modulate signaling pathways and influence cellular processes like adhesion, migration, and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic acid methyl ester
- N-Acetyl-2-chloro-2-deoxyneuraminic acid methyl ester 4,7,8,9-tetraacetate
- Methyl 4,7,8,9-tetra-O-acetyl-2-thio-N-acetyl-alpha-D-neuraminic acid
Uniqueness
2-O-Methyl-4,7,8,9-tetra-O-acetyl-N-acetyl-alpha-D-neuraminic acid is unique due to its specific methylation at the 2-O position, which can influence its reactivity and interaction with biological molecules. This methylation can enhance its stability and modify its biological activity compared to other similar compounds .
Properties
CAS No. |
50669-91-5 |
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Molecular Formula |
C20H29NO13 |
Molecular Weight |
491.4 g/mol |
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-4-acetyloxy-2-methoxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C20H29NO13/c1-9(22)21-16-14(31-11(3)24)7-20(29-6,19(27)28)34-18(16)17(33-13(5)26)15(32-12(4)25)8-30-10(2)23/h14-18H,7-8H2,1-6H3,(H,21,22)(H,27,28)/t14-,15+,16+,17+,18+,20+/m0/s1 |
InChI Key |
OACJSJXGBWIXRR-UMCYSPNLSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)O)OC)OC(=O)C |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)O)OC)OC(=O)C |
Origin of Product |
United States |
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